molecular formula C10H11BrO B1342823 1-(4-Bromo-2-methylphenyl)propan-1-one CAS No. 709025-22-9

1-(4-Bromo-2-methylphenyl)propan-1-one

Cat. No. B1342823
Key on ui cas rn: 709025-22-9
M. Wt: 227.1 g/mol
InChI Key: YWWIROVCDVQEGO-UHFFFAOYSA-N
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Patent
US07994203B2

Procedure details

Ethylmagnesium bromide (2.35 ml of 3M in diethyl ether, 7.05 mmol) is added slowly to a stirred solution of 4-bromo-N-methoxy-N,2-dimethylbenzamide (0.91 g, 3.53 mmol) in dry THF (40 ml) at 0° C. The reaction is stirred at 0° C. for 1 h followed by RT for 18 h. The reaction mixture is poured into saturated ammonium chloride solution to quench the reaction and concentrated in vacuo to remove most of the THF. The product is extracted with diethyl ether and the combined organic extracts are dried (MgSO4). The solvent is removed in vacuo and the resulting oil is purified by chromatography on silica eluting with iso-hexane:ethyl acetate (3:1) give the title product as a colourless oil. MS m/z 227.0 [M+H]+1H NMR (400 MHz, CDCl3) δ 1.18 (3H, t), 2.45 (3H, s), 2.88 (2H, d), 7.40 (1H, d), 7.43 (1H, s), 7.50 (1H, d).
Quantity
2.35 mL
Type
reactant
Reaction Step One
Quantity
0.91 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([Mg]Br)[CH3:2].[Br:5][C:6]1[CH:17]=[CH:16][C:9]([C:10](N(OC)C)=[O:11])=[C:8]([CH3:18])[CH:7]=1.[Cl-].[NH4+]>C1COCC1>[Br:5][C:6]1[CH:17]=[CH:16][C:9]([C:10](=[O:11])[CH2:1][CH3:2])=[C:8]([CH3:18])[CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2.35 mL
Type
reactant
Smiles
C(C)[Mg]Br
Name
Quantity
0.91 g
Type
reactant
Smiles
BrC1=CC(=C(C(=O)N(C)OC)C=C1)C
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction is stirred at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
followed by RT for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove most of the THF
EXTRACTION
Type
EXTRACTION
Details
The product is extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts are dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
the resulting oil is purified by chromatography on silica eluting with iso-hexane:ethyl acetate (3:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)C(CC)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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